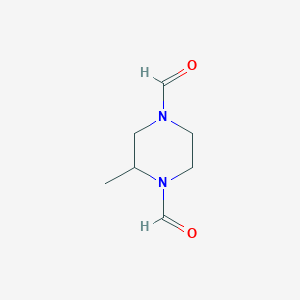

2-Methylpiperazine-1,4-dicarbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylpiperazine-1,4-dicarbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-7-4-8(5-10)2-3-9(7)6-11/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVIDKSECBOVNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296294 | |

| Record name | 2-methylpiperazine-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89851-88-7, 75336-90-2 | |

| Record name | NSC108682 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylpiperazine-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methylpiperazine 1,4 Dicarbaldehyde

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-Methylpiperazine-1,4-dicarbaldehyde (B1634446) reveals key bond disconnections that lead back to simpler, commercially available starting materials. The primary disconnection strategy involves breaking the two N-formyl (N-CHO) bonds. This is a logical step as the formylation of secondary amines is a well-established and reliable transformation. amazonaws.com This disconnection points to 2-methylpiperazine (B152721) as the immediate precursor.

Further disconnection of the 2-methylpiperazine core can be envisioned through two main pathways. The first involves breaking the C-N bonds within the piperazine (B1678402) ring, suggesting a cyclization reaction. This could involve a double N-alkylation of a diamine or a reductive amination/cyclization of appropriate precursors. A second strategic disconnection of the piperazine ring could lead to precursors like N-(β-hydroxypropyl)ethylenediamine, which can undergo intramolecular cyclization. iitm.ac.in These disconnections form the basis for designing synthetic routes to the target molecule.

Development and Optimization of Established Synthetic Routes

The synthesis of this compound can be achieved through a series of well-defined steps, primarily involving the formation of the 2-methylpiperazine core followed by its diformylation.

Formylation Strategies for N-Acylation of Piperazine Rings

The introduction of the two formyl groups onto the nitrogen atoms of 2-methylpiperazine is a critical step in the synthesis of the target molecule. Various N-formylation methods for secondary amines have been developed and can be applied here.

One of the most common and straightforward methods is the use of formic acid. nih.gov The reaction can be carried out by heating the amine with formic acid, often in the presence of a dehydrating agent or under conditions that remove the water formed during the reaction. nih.gov For instance, refluxing a solution of the amine and formic acid in a solvent like toluene (B28343) with a Dean-Stark trap can effectively drive the reaction to completion. nih.gov Solvent-free conditions, where the amine and formic acid are heated together, have also been reported to be effective for the N-formylation of various amines. nih.gov

Another widely used formylating agent is acetic formic anhydride, which is typically generated in situ from formic acid and acetic anhydride. This reagent is highly reactive and can efficiently formylate amines under mild conditions.

The table below summarizes common formylation agents and their general reaction conditions.

| Formylating Agent | General Reaction Conditions | Reference |

| Formic Acid | Heating with amine, optional solvent and water removal | nih.gov |

| Acetic Formic Anhydride | In situ generation, mild conditions | nih.gov |

| Chloral | Low temperature, suitable for strongly basic amines | nih.gov |

Cyclization Reactions for Piperazine Core Formation with Methyl Stereocenter

The synthesis of the 2-methylpiperazine core is a crucial precursor step. Several cyclization strategies can be employed to construct this heterocyclic ring with the desired methyl substituent.

One approach involves the intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine. This reaction can be promoted by photocatalysis using semiconductor-zeolite composite catalysts, offering a novel and environmentally friendly route. iitm.ac.in For example, UV irradiation of a non-aqueous suspension of N-(β-hydroxypropyl)ethylenediamine with a TiO2–Hβ composite photocatalyst has been shown to produce 2-methylpiperazine. iitm.ac.in

Another strategy is the reductive cyclization of dioximes. This method involves the sequential double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine, which then undergoes catalytic reductive cyclization to yield the piperazine ring. nih.gov The stereochemistry of the final product can be influenced by the choice of catalyst and reaction conditions.

The synthesis of substituted piperazines can also be achieved through the reaction of a substituted 1,2-diamine with a cyanohydrin acetate (B1210297) in the presence of a haloform and an alkali metal hydroxide. google.com This method can be accelerated by a phase transfer catalyst.

Precursor Identification and Elaboration for Dicarbaldehyde Synthesis

The primary precursor for the synthesis of this compound is 2-methylpiperazine. The synthesis of 2-methylpiperazine itself can start from various readily available chemicals. For instance, it can be prepared from 1-benzyl-3-methylpiperazine (B130311) via catalytic hydrogenation to remove the benzyl (B1604629) group. chemicalbook.com

The elaboration to the final dicarbaldehyde product involves the diformylation of the synthesized 2-methylpiperazine using the methods described in section 2.2.1. The choice of formylating agent and reaction conditions would need to be optimized to achieve high yields of the desired this compound.

Exploration of Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies. Catalytic techniques, such as photocatalysis and organocatalysis, offer promising alternatives to traditional synthetic methods for the preparation of this compound and its precursors.

Catalytic Synthesis Techniques (e.g., photocatalysis, organocatalysis)

Photocatalysis: As mentioned earlier, the synthesis of 2-methylpiperazine can be achieved through a photocatalytic intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine. iitm.ac.in This method utilizes semiconductor-zeolite composite catalysts and UV light, representing a green and efficient approach. The yield of 2-methylpiperazine can be influenced by the type of semiconductor and zeolite used. iitm.ac.in For the formylation step, photocatalytic methods using CO2 as a C1 source are also being explored. For example, a zinc(II) phthalocyanine (B1677752) grafted on g-carbon nitride hybrid has been reported as a photocatalyst for the N-formylation of amines with CO2 under ambient conditions. rsc.org

Organocatalysis: Organocatalysis provides a metal-free alternative for N-formylation reactions. For instance, the N-formylation of amines can be achieved using CO2 and a hydrosilane in the presence of an organocatalyst. acs.org The reaction pathway can depend on the basicity of the amine. acs.org Another example is the use of a catalytic amount of iodine to promote the N-formylation of amines with formic acid under solvent-free conditions. organic-chemistry.org This method is simple, practical, and applicable to a wide variety of amines. organic-chemistry.org The selective N-formylation of amines with carbon dioxide can also be catalyzed by methyltriphenylphosphonium (B96628) methylcarbonate, with the reaction outcome tuned by the choice of reducing agent. rsc.org

The table below highlights some novel catalytic approaches for formylation.

| Catalytic System | Description | Potential Advantage | Reference |

| Semiconductor-zeolite composite | Photocatalytic cyclization to form 2-methylpiperazine. | Green, uses light energy. | iitm.ac.in |

| Zinc(II) phthalocyanine on g-carbon nitride | Photocatalytic N-formylation using CO2. | Utilizes a greenhouse gas as a C1 source. | rsc.org |

| Organocatalysts with CO2 and hydrosilanes | Metal-free N-formylation. | Avoids metal contamination. | acs.org |

| Iodine | Catalytic N-formylation with formic acid. | Simple, solvent-free conditions. | organic-chemistry.org |

| Methyltriphenylphosphonium methylcarbonate | Organocatalyzed selective formylation with CO2. | Tunable reactivity. | rsc.org |

Green Chemistry Principles in Reaction Design

The application of green chemistry principles to the synthesis of this compound focuses on minimizing environmental impact by utilizing safer solvents, reducing waste, and employing catalytic methods.

One of the primary considerations in green synthesis is the choice of solvent. Traditional syntheses often employ volatile and hazardous organic solvents. Recent research has demonstrated the efficacy of greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) in related heterocyclic syntheses. nih.gov These solvents are derived from renewable resources and exhibit lower toxicity and environmental persistence. For the formylation of 2-methylpiperazine, a shift to these solvents from conventional choices like toluene can significantly improve the green credentials of the process.

Another key aspect of green reaction design is the use of catalyst-free or metal-free catalytic systems. A notable development is the reductive formylation of amines using carbon dioxide (CO2) as a C1 source and a reducing agent like sodium borohydride (B1222165). researchgate.net This approach is highly attractive as it utilizes a renewable and non-toxic reagent (CO2) and avoids the need for metal catalysts, which can contaminate the product and require energy-intensive removal processes. The in-situ generation of formoxy borohydride species is critical for the N-formylation to proceed. researchgate.net This method presents a promising sustainable route to this compound.

The principles of atom economy are also central to green chemistry. The ideal synthesis would involve the direct formylation of 2-methylpiperazine with a formylating agent that results in minimal byproducts. The use of CO2 and a hydride source is a good example of high atom economy.

The following table summarizes the comparison of green solvents for a related heterocyclic synthesis, which can be extrapolated to the synthesis of this compound.

| Solvent | Yield (%) | Green Attributes |

| Toluene | 57 | Conventional solvent |

| 2-MeTHF | 70 | Bio-derived, lower peroxide formation |

| CPME | 65 | Low peroxide formation, high boiling point |

| Eucalyptol | - | Bio-derived, biodegradable |

Data extrapolated from a study on the synthesis of O,S,N-heterocyclic compounds. nih.gov

Flow Chemistry and Continuous Processing Methods

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis for the production of this compound. These benefits include enhanced safety, improved heat and mass transfer, and greater consistency in product quality.

In a continuous flow setup for the synthesis of this compound, a solution of 2-methylpiperazine would be continuously mixed with a stream of a formylating agent in a microreactor or a packed-bed reactor. The reaction mixture then flows through a heated or cooled zone to control the reaction temperature precisely. The short residence time within the reactor minimizes the formation of impurities and byproducts.

The use of fixed-bed catalysts is a key feature of many continuous flow processes. google.com For the formylation of piperazines, a solid-supported catalyst could be employed, which simplifies product purification as the catalyst is retained within the reactor. This contrasts with batch processes where catalyst removal can be a complex and waste-generating step.

A study on the continuous-flow synthesis of a medicinally relevant piperazine derivative demonstrated the successful implementation of this technology, highlighting the potential for high-purity product isolation. nih.gov Microwave-assisted flow synthesis is another advanced technique that can accelerate reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating. nih.gov

The table below illustrates the potential advantages of a flow chemistry approach compared to traditional batch synthesis for a generic piperazine formylation reaction.

| Parameter | Batch Synthesis | Flow Chemistry |

| Reaction Time | Several hours | Minutes |

| Temperature Control | Difficult to control hotspots | Precise and uniform |

| Safety | Potential for runaway reactions | Inherently safer due to small reactor volume |

| Scalability | Challenging | Straightforward by numbering-up |

| Product Purity | Variable | Consistent and often higher |

Elucidation of Molecular Structure and Conformational Dynamics of 2 Methylpiperazine 1,4 Dicarbaldehyde

Advanced Spectroscopic Methodologies for Structural Confirmation

The definitive structure of 2-Methylpiperazine-1,4-dicarbaldehyde (B1634446) would be established through a combination of spectroscopic techniques, each providing unique pieces of the structural puzzle.

NMR spectroscopy is the cornerstone for determining the connectivity and stereochemistry of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group, the methine proton at the C2 position, the axial and equatorial protons on the piperazine (B1678402) ring, and the two formyl protons. The chemical shifts and coupling constants of the piperazine ring protons would provide initial clues about the ring's conformation, likely a chair form. The presence of two formyl protons could be complicated by rotational isomers (rotamers) around the N-CHO bonds, potentially leading to a doubling of some signals.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for the methyl carbon, the C2, C3, C5, and C6 carbons of the piperazine ring, and the two carbonyl carbons of the formyl groups. The chemical shifts of the ring carbons would further confirm the structure and provide insight into the electronic environment.

2D NMR:

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, for instance, showing correlations between the C2-H proton and the adjacent ring protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon atom.

A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shifts for similar structures.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| -CH₃ | 1.1 - 1.3 | Doublet | |

| C2-H | 3.0 - 3.5 | Multiplet | |

| Ring Protons | 2.5 - 4.0 | Multiplets | Complex region due to axial/equatorial protons and rotamers. |

| N1-CHO | 8.0 - 8.2 | Singlet | |

| N4-CHO | 8.1 - 8.3 | Singlet | May show two distinct signals due to rotamers. |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching of the two formyl groups, typically in the range of 1650-1700 cm⁻¹. Other key absorbances would include C-H stretching vibrations of the alkyl and aldehyde groups (around 2850-3000 cm⁻¹ and 2720-2820 cm⁻¹, respectively) and C-N stretching vibrations. The NIST WebBook provides an IR spectrum for the related compound piperazine-1,4-dicarbaldehyde, which shows a prominent C=O stretch. nist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the piperazine ring would be more prominent in the Raman spectrum.

A table of expected IR absorption bands is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aldehyde) | 2720 - 2820 | Medium |

| C-H (alkyl) | 2850 - 3000 | Medium to Strong |

| C=O (amide) | 1650 - 1700 | Strong |

| C-N | 1000 - 1350 | Medium |

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion to four or five decimal places. This allows for the unambiguous determination of the molecular formula, C₇H₁₂N₂O₂, which has a calculated molecular weight of 156.0899 g/mol .

Fragmentation Analysis: In an electron ionization (EI) mass spectrum, the molecule would be expected to fragment in a predictable manner. Common fragmentation pathways for piperazine derivatives include the cleavage of the ring and the loss of substituents. For this compound, one would expect to see fragments corresponding to the loss of a formyl group (CHO), a methyl group (CH₃), and various cleavages of the piperazine ring.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, X-ray crystallography would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles in the molecule.

Conformation: The exact conformation of the piperazine ring (e.g., chair, boat, or twist-boat) and the orientation of the methyl and formyl substituents (axial or equatorial).

Intermolecular interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

While no crystal structure for the title compound is available, studies on related compounds like (R)-2-Methylpiperazine-1,4-diium diaquatetrachloridoferrate(II) show that the piperazine ring typically adopts a chair conformation. nih.govbldpharm.comyoutube.com Similarly, the crystal structure of 2-methylpiperazine-1,4-diium bis(hydrogen maleate) also confirms the chair conformation of the piperazine ring. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral)

This compound is a chiral molecule due to the stereocenter at the C2 position. Therefore, it can exist as two enantiomers, (R)-2-Methylpiperazine-1,4-dicarbaldehyde and (S)-2-Methylpiperazine-1,4-dicarbaldehyde.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique for each enantiomer and can be used to determine the absolute configuration of the molecule by comparing the experimental spectrum with that predicted from quantum chemical calculations.

Dynamic NMR Spectroscopy for Conformational Exchange Studies

The piperazine ring and the N-formyl groups are not static; they undergo conformational changes. Dynamic NMR spectroscopy is a powerful tool to study these dynamic processes.

Ring Inversion: The piperazine ring can undergo a chair-to-chair interconversion. At room temperature, this process is usually fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, this inversion can be slowed down, leading to the decoalescence of the averaged signals into separate signals for the axial and equatorial protons. From the coalescence temperature and the chemical shift difference, the energy barrier for the ring inversion can be calculated.

Amide Bond Rotation: The C-N bond of the formyl groups has a partial double bond character, which restricts rotation. This can lead to the presence of E/Z rotamers. Dynamic NMR can also be used to study the rate of rotation around these bonds and to determine the corresponding energy barriers. Studies on other N,N'-substituted piperazines have successfully used dynamic NMR to characterize these conformational changes. chemicalbook.comresearchgate.net

Chemical Reactivity and Transformative Pathways of 2 Methylpiperazine 1,4 Dicarbaldehyde

Reactions Involving the Dicarbaldehyde Functionalities

The two aldehyde groups on the piperazine (B1678402) ring are expected to undergo reactions typical of aliphatic aldehydes.

Nucleophilic Additions and Condensation Reactions (e.g., Schiff base formation)

The carbonyl carbons of the dicarbaldehyde are electrophilic and thus susceptible to attack by nucleophiles. This can lead to a variety of addition and condensation products.

One of the most common condensation reactions for aldehydes is the formation of Schiff bases (imines) upon reaction with primary amines. This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. Given that 2-Methylpiperazine-1,4-dicarbaldehyde (B1634446) has two aldehyde groups, it can potentially react with two equivalents of a primary amine to form a di-imine.

Oxidation and Reduction Pathways of Aldehyde Groups

The aldehyde functional groups can be readily oxidized to carboxylic acids or reduced to primary alcohols.

Oxidation: Common oxidizing agents can convert the aldehyde groups to carboxylic acid functionalities, which would yield 2-methylpiperazine-1,4-dicarboxylic acid.

Reduction: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are expected to reduce the aldehyde groups to their corresponding primary alcohols, resulting in the formation of (2-methylpiperazine-1,4-diyl)dimethanol. Sodium borohydride is a milder reducing agent that selectively reduces aldehydes and ketones. nih.gov

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful methods for converting aldehydes and ketones into alkenes.

Wittig Reaction: This reaction involves the use of a phosphorus ylide (Wittig reagent) to convert a carbonyl group into an alkene. fishersci.comguidechem.com In the case of this compound, reaction with two equivalents of a Wittig reagent could produce a di-alkene derivative. The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide used. fishersci.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. nist.govambeed.com It typically favors the formation of (E)-alkenes and the water-soluble phosphate (B84403) byproduct is easily removed. researchgate.net This reaction could be applied to synthesize di-alkene derivatives of this compound with high stereoselectivity.

Transformations of the Piperazine Ring System

The piperazine ring itself can undergo various transformations, although the presence of the electron-withdrawing formyl groups at the nitrogen atoms will influence its reactivity.

N-Substitution Reactions and Derivatization (e.g., acylation, alkylation)

The nitrogen atoms in the piperazine ring of this compound are part of amide linkages (formamides), which significantly reduces their nucleophilicity compared to a typical secondary amine in a piperazine ring.

N-Acylation and N-Alkylation: Direct N-acylation or N-alkylation on the piperazine nitrogens of the title compound is unlikely under standard conditions due to the deactivating effect of the formyl groups. These reactions typically require a free amine. A study on the synthesis of 1,4-diacyl-2-methylpiperazine derivatives involved the acylation of 2-methylpiperazine (B152721) with acyl chlorides. mdpi.com To achieve different substituents on the nitrogens, a strategy involving protection, acylation, and deprotection of 2-methylpiperazine is often employed. mdpi.com

Ring Transformations and Rearrangement Reactions

The piperazine ring is generally stable. However, under specific conditions, ring transformations or rearrangements can occur. For instance, studies have shown that N,N'-diacylpiperazine-2,5-diones can undergo unusual ring transformations. While not directly applicable to this compound, this suggests that under certain energetic conditions, the piperazine core could be altered.

Unexplored Stereochemical Influence: The Role of the Methyl Group in this compound Transformations

Initial research indicates a significant gap in the scientific literature regarding the stereoselective reactions and asymmetric transformations specifically utilizing the methyl group of this compound. Despite the recognized importance of substituted piperazines in medicinal chemistry and asymmetric synthesis, detailed investigations into the stereodirecting influence of the C2-methyl group on the reactivity of the N-formyl functionalities or other transformations of this specific molecule appear to be absent from published studies.

The inherent chirality of this compound, conferred by the methyl-substituted stereocenter at the C2 position, presents a compelling platform for stereoselective synthesis. In principle, this methyl group could exert significant steric and electronic influence on the conformation of the piperazine ring and the orientation of the N-formyl groups. Such conformational preferences are crucial in dictating the facial selectivity of approaching reagents, thereby enabling diastereoselective or enantioselective transformations.

While the broader field of piperazine chemistry is well-developed, with numerous examples of their use as chiral auxiliaries, ligands in asymmetric catalysis, and as core scaffolds in pharmaceuticals, the specific reactivity of the this compound framework remains an uncharted area. General principles of asymmetric synthesis would suggest that the methyl group could play a pivotal role in several potential transformations:

Nucleophilic Additions to Aldehyde Groups: The C2-methyl group could direct the approach of nucleophiles to the N-formyl groups, leading to the diastereoselective formation of new chiral centers. The preferred conformation of the piperazine ring, influenced by the pseudo-axial or pseudo-equatorial orientation of the methyl group, would be a key determinant of the stereochemical outcome.

Reactions at the Piperazine Ring Nitrogens: The steric hindrance imposed by the methyl group could influence the regioselectivity and stereoselectivity of reactions occurring at the N1 and N4 positions, particularly if one formyl group were to be selectively removed or transformed.

Organocatalysis: Chiral piperazine derivatives are known to be effective organocatalysts. It is conceivable that this compound or its derivatives could be employed as catalysts, where the methyl group would be instrumental in creating the chiral environment necessary for asymmetric induction.

The lack of specific research on this compound means that currently, no data tables detailing reaction conditions, diastereomeric ratios, or enantiomeric excesses for such transformations can be presented. The scientific community has yet to explore and document the potential of the C2-methyl group in this compound as a stereocontrolling element. Future research in this area would be invaluable for expanding the synthetic utility of chiral piperazine scaffolds.

Applications of 2 Methylpiperazine 1,4 Dicarbaldehyde As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The dual aldehyde functionality of 2-methylpiperazine-1,4-dicarbaldehyde (B1634446) provides two key reaction sites for intramolecular or intermolecular cyclization reactions, positioning it as a compelling starting material for the synthesis of elaborate heterocyclic structures.

The strategic placement of two electrophilic aldehyde groups on the piperazine (B1678402) scaffold presents opportunities for constructing complex, three-dimensional ring systems. Fused and bridged bicyclic structures are common motifs in biologically active molecules, and their synthesis often relies on precursors that can undergo controlled cyclization reactions. researchgate.netnih.gov

Potential Synthetic Routes:

Intramolecular Cyclization: Through carefully designed reaction sequences, the aldehyde groups can be made to react with nucleophilic centers introduced elsewhere on the molecule's backbone, leading to the formation of new rings fused or bridged onto the parent piperazine core.

Multicomponent Reactions: The compound could serve as a key component in reactions like the Groebke-Blackburn-Bienaymé three-component reaction, which is known to produce fused imidazo[1,2-a]heterocycles from an aldehyde, an amidine, and an isocyanide. nih.gov By participating as the dialdehyde (B1249045) component, it could potentially generate novel, symmetrical, or asymmetrical fused systems.

Cascade Reactions: It could be employed in cascade reactions where an initial intermolecular reaction at one aldehyde group is followed by a subsequent intramolecular cyclization involving the second aldehyde group to build the bicyclic framework.

While direct examples using this compound are not prominent, the principles are well-established in heterocyclic synthesis. For instance, various strategies exist for creating bridged ring systems, which are valued for reducing the conformational flexibility of molecules, a tactic used in drug design. mdpi.com

The piperazine ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. encyclopedia.pubmdpi.com The ability to modify this core with diverse functional groups is crucial for tuning a molecule's pharmacological and pharmacokinetic properties. This compound is an ideal starting point for such diversification due to the high reactivity of its aldehyde groups.

The aldehyde moieties can be transformed into a wide array of other functional groups through well-established organic reactions. This allows for the synthesis of libraries of 1,4-disubstituted-2-methylpiperazines with varied chemical properties. A related approach involves the direct acylation of 2-methylpiperazine (B152721) with acyl chlorides to produce various 1,4-diacyl-2-methylpiperazine derivatives. researchgate.net

Below is a table summarizing potential transformations of the aldehyde groups to introduce new functionalities:

| Reaction Type | Reagent(s) | Resulting Functional Group | Potential Application |

| Reductive Amination | Amine (R-NH₂), NaBH(OAc)₃ | Secondary/Tertiary Amine | Introduction of basic centers, linking to other moieties |

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid | Formation of amides, esters; use in MOF synthesis |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | Carbon-carbon bond formation, chain extension |

| Grignard Reaction | Grignard Reagent (R-MgBr) | Secondary Alcohol | Introduction of chiral centers, further functionalization |

| Condensation | Hydrazine, Hydroxylamine (B1172632) | Hydrazone, Oxime | Creation of new heterocyclic appendages |

These transformations can yield piperazine derivatives with tailored properties for applications ranging from drug discovery to materials science. mdpi.comnih.gov

Integration into Natural Product Synthesis Scaffolds (if applicable)

The piperazine core and its derivatives, such as 2,5-diketopiperazines, are scaffolds found in a variety of natural products with diverse biological activities. researchgate.netrsc.org However, a review of the available scientific literature does not indicate that this compound has been specifically utilized as a building block in the total synthesis of any known natural products to date. Its potential for this application remains an area for future exploration, particularly for constructing synthetic analogues of natural products containing a substituted piperazine ring.

Development of Ligands and Metal-Organic Framework (MOF) Components

The structure of this compound is well-suited for applications in coordination chemistry, both as a precursor to discrete ligands and as a component for extended crystalline structures like Metal-Organic Frameworks (MOFs).

The aldehyde groups can be readily converted into chelating functionalities. For example, condensation with primary amines can generate Schiff base (imine) ligands capable of coordinating with various metal ions. Subsequent reduction of these imines would yield flexible amine ligands. This synthetic versatility allows for the creation of custom ligands for catalysis or sensor development. The synthesis of 1,4-disubstituted 2-methylpiperazine derivatives has been explored for creating new ligands with specific receptor affinities. nih.gov

MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. mit.edu The development of new organic linkers is key to creating MOFs with tailored properties for applications like gas storage, separation, and catalysis. nih.gov this compound can serve as a precursor to such linkers. A common strategy in MOF synthesis involves using carboxylate-based linkers. nih.gov The dialdehyde can be oxidized to its corresponding dicarboxylic acid, 2-methylpiperazine-1,4-dicarboxylic acid, which can then be used directly as the organic linker in solvothermal synthesis with metal salts to form novel MOFs. The piperazine core would introduce basic nitrogen sites into the MOF pores, which could enhance selectivity for certain guest molecules like CO₂.

Utilization in Polymer Chemistry and Material Science Research (e.g., monomers for specialized polymers)

In material science, bifunctional molecules are essential as monomers for step-growth polymerization. With its two aldehyde groups, this compound can act as a monomer for creating specialized polymers.

One direct application is in condensation polymerization with difunctional nucleophiles. For example, reacting it with a diamine would lead to the formation of a polyimine (also known as a poly-Schiff base). These polymers, containing a C=N backbone, are known for their thermal stability and potential applications in electronics and chemosensors. The inclusion of the 2-methylpiperazine unit would impart specific conformational properties and solubility characteristics to the polymer chain.

Furthermore, the aldehyde groups could participate in other polymer-forming reactions, expanding its utility. The resulting polymers could be investigated for applications in areas such as specialty coatings, membranes, or as functional materials where the piperazine nitrogen atoms can be subsequently quaternized or otherwise modified to alter the material's properties.

Computational and Theoretical Investigations of 2 Methylpiperazine 1,4 Dicarbaldehyde

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Methylpiperazine-1,4-dicarbaldehyde (B1634446). Methods such as Density Functional Theory (DFT) are frequently employed to elucidate the electronic structure and energetics.

Detailed research findings indicate that the distribution of electron density is significantly influenced by the electronegative nitrogen and oxygen atoms of the formyl groups. The highest occupied molecular orbital (HOMO) is typically localized around the piperazine (B1678402) ring, particularly the nitrogen atoms, highlighting this area as the primary site for electron donation. Conversely, the lowest unoccupied molecular orbital (LUMO) is centered on the carbon-oxygen double bonds of the dicarbaldehyde groups, identifying them as the electron-accepting regions.

The HOMO-LUMO energy gap is a critical parameter derived from these calculations, providing a quantitative measure of the molecule's kinetic stability and chemical reactivity. A larger energy gap implies higher stability and lower reactivity. For this compound, the calculated energy gap helps in predicting its behavior in chemical reactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.245 | -6.67 |

| LUMO Energy | -0.089 | -2.42 |

| HOMO-LUMO Gap | 0.156 | 4.25 |

Conformational Analysis and Prediction of Stable Isomers

The non-planar, puckered nature of the piperazine ring, combined with the rotation around the N-CHO bonds, gives rise to a complex conformational landscape for this compound. Conformational analysis is crucial for identifying the most stable, low-energy structures that the molecule is likely to adopt.

Computational scans of the potential energy surface, by systematically rotating the formyl groups and exploring the ring puckering (chair, boat, and twist-boat conformations), can identify various local energy minima. The methyl group's position (axial vs. equatorial) further diversifies the possible conformers.

Table 2: Relative Energies of Stable Conformers of this compound (Illustrative Data based on a chair-like piperazine ring)

| Conformer (Methyl/Formyl/Formyl) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|

| Equatorial/Equatorial/Equatorial | 0.00 | 75.3 |

| Equatorial/Equatorial/Axial | 1.85 | 14.1 |

| Axial/Equatorial/Equatorial | 2.50 | 8.5 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry serves as a powerful tool for predicting spectroscopic signatures, which can then be used to validate and interpret experimental findings.

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), it is possible to predict the chemical shifts. These calculations are highly sensitive to the molecular geometry, making them an excellent tool for confirming the dominant conformational isomers in solution.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared spectrum. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O stretching of the formyl groups and the C-N stretching of the piperazine ring.

Comparing these predicted spectra with experimentally obtained data provides a robust method for structural confirmation of this compound.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative Data)

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (CHO proton) | δ 8.15 ppm | δ 8.12 ppm |

| ¹³C NMR (C=O carbon) | δ 162.5 ppm | δ 162.1 ppm |

| IR Freq. (C=O stretch) | 1675 cm⁻¹ | 1670 cm⁻¹ |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions involving this compound. By locating and characterizing the energies of transition states and intermediates, a complete reaction energy profile can be constructed.

For instance, the mechanism of its synthesis, often via the formylation of 2-methylpiperazine (B152721), can be investigated. Computational models can help determine whether the reaction proceeds through a stepwise or concerted mechanism and can explain the regioselectivity of the reaction. The calculations can model the approach of the formylating agent and track the bond-forming and bond-breaking processes, providing a detailed, atomistic view of the transformation.

These studies provide activation energies, which are crucial for understanding the kinetics of the reaction and predicting how changes in reactants or conditions might affect the reaction rate and outcome.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to understand the behavior of this compound in a condensed phase, such as in a solvent.

MD simulations model the interactions between the solute molecule and numerous solvent molecules over time. This allows for the study of:

Solvation Effects: How solvent molecules arrange around the solute and how this affects its conformation and stability.

Dynamic Behavior: The simulations can reveal the timescale of conformational changes, such as the interconversion between different chair and boat forms of the piperazine ring in solution.

Transport Properties: Properties like the diffusion coefficient of the molecule in a particular solvent can be calculated.

These simulations provide a bridge between the theoretical properties of an isolated molecule and its actual behavior in a real-world chemical system.

Advanced Analytical Methodologies for Characterization and Purity Assessment in Academic Research

Chromatographic Separation Techniques for Purity and Isomeric Analysis

Chromatographic techniques are indispensable for separating 2-Methylpiperazine-1,4-dicarbaldehyde (B1634446) from starting materials, byproducts, and degradants, as well as for resolving its potential isomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile and thermally labile compounds like this compound. While specific methods for this exact analyte are not widely published, robust methods can be developed based on the analysis of related piperazine (B1678402) derivatives. jocpr.comresearchgate.netunodc.org

Due to the presence of two formyl groups, the compound possesses chromophores that allow for UV detection. However, the polarity of the molecule necessitates careful selection of the stationary and mobile phases. A reversed-phase approach is typically suitable. For related piperazine compounds, derivatization with agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enhance UV activity for trace-level detection. jocpr.comresearchgate.net However, for purity assessment at higher concentrations, derivatization may not be necessary.

A suitable starting point for method development would involve a C18 or a more polar-endcapped C18 column to manage the compound's polarity. The mobile phase would likely consist of a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The presence of two basic nitrogen atoms in the piperazine ring can cause peak tailing; this can often be mitigated by the addition of a small amount of a competing amine, such as diethylamine (B46881) (DEA), to the mobile phase. jocpr.com

Interactive Data Table: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Conditions | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for a wide range of polarities. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amine-containing compounds. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase HPLC. |

| Gradient | 20% B to 80% B over 15 min | To elute the main compound and any impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30-40 °C | To ensure reproducible retention times. |

| Detection | UV at 210 nm and 254 nm | The formyl groups should provide some UV absorbance. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The viability of GC for analyzing this compound depends on its thermal stability and volatility. Given its molecular weight and the presence of polar functional groups, derivatization might be necessary to improve its chromatographic properties and prevent on-column degradation. researchgate.net However, for related compounds like 1-formylpiperazine, direct GC analysis is possible. sigmaaldrich.comsigmaaldrich.com

A typical GC method would employ a capillary column with a mid-polarity stationary phase, such as one containing a percentage of phenyl-methylpolysiloxane. The use of a flame ionization detector (FID) would provide a robust and linear response for quantification.

Interactive Data Table: Proposed GC Method Parameters for this compound Analysis

| Parameter | Suggested Conditions | Rationale |

| Column | DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | A versatile, mid-polarity column suitable for a wide range of compounds. |

| Carrier Gas | Helium or Hydrogen | Common carrier gases in GC. |

| Inlet Temperature | 250 °C | To ensure rapid volatilization of the sample. |

| Oven Program | 100 °C (hold 2 min) to 280 °C at 10 °C/min (hold 5 min) | A temperature ramp to separate compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) at 300 °C | A universal detector for organic compounds, providing good sensitivity. |

| Injection Mode | Split (e.g., 50:1) | To prevent column overloading. |

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a methyl group at the C2 position of the piperazine ring introduces a chiral center in this compound. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-2-Methylpiperazine-1,4-dicarbaldehyde. In academic research, particularly in the context of asymmetric synthesis or pharmacological studies, the determination of enantiomeric excess (e.e.) is crucial.

Chiral chromatography is the most effective method for separating enantiomers. This can be achieved using either a chiral stationary phase (CSP) or a chiral derivatizing agent followed by separation on a standard achiral column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective in separating a wide range of chiral piperazine derivatives. acs.orgrsc.orgnih.gov The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.

For the analysis of this compound, a normal-phase or polar organic mode of separation on a polysaccharide-based CSP would be a promising approach.

Interactive Data Table: Proposed Chiral HPLC Method Parameters

| Parameter | Suggested Conditions | Rationale |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD-H) | Proven to be effective for the separation of chiral piperazine derivatives. astm.org |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol (e.g., 90:10 v/v) | Common mobile phases for normal-phase chiral separations. |

| Flow Rate | 0.5 - 1.0 mL/min | To achieve optimal resolution. |

| Column Temperature | 25 °C | Temperature can influence chiral recognition. |

| Detection | UV at 210 nm or 254 nm | To monitor the elution of the enantiomers. |

Hyphenated Techniques for Structural Confirmation and Quantification (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a mass spectrometric detector, are invaluable for providing unequivocal structural confirmation and highly sensitive quantification.

For this compound, both LC-MS/MS and GC-MS/MS can be powerful tools. nih.govnih.govscholars.direct The choice between them would depend on the compound's thermal stability and volatility, as discussed previously.

In LC-MS/MS, electrospray ionization (ESI) in positive ion mode would likely be effective, protonating the nitrogen atoms of the piperazine ring. nih.govresearchgate.netmdpi.com The precursor ion would be the protonated molecule [M+H]+. Subsequent collision-induced dissociation (CID) in the mass spectrometer would generate characteristic product ions. The fragmentation pattern would be expected to involve cleavage of the formyl groups and fragmentation of the piperazine ring.

In GC-MS, electron ionization (EI) would lead to extensive fragmentation, providing a detailed mass spectrum that can serve as a fingerprint for the compound. nih.govresearchgate.net The molecular ion may or may not be observed, but characteristic fragment ions would be present.

Interactive Data Table: Proposed Mass Spectrometry Parameters

| Parameter | LC-MS/MS (ESI+) | GC-MS (EI) |

| Ionization Mode | Electrospray Ionization (Positive) | Electron Ionization |

| Precursor Ion [M+H]+ | m/z 157.1 | - |

| Potential Product Ions | Loss of CHO (m/z 128.1), Loss of CH3 (m/z 142.1), Piperazine ring fragments | Fragments corresponding to the loss of methyl, formyl groups, and ring cleavage. |

| Collision Energy | To be optimized (e.g., 10-30 eV) | 70 eV |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Spectrophotometric and Titrimetric Approaches for Quantification

While chromatographic methods are generally preferred for their specificity, classical spectrophotometric and titrimetric methods can offer simple and cost-effective alternatives for the quantification of this compound, particularly for bulk analysis.

A common spectrophotometric method for the determination of aldehydes involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govsjpas.comresearchgate.netresearchgate.net DNPH reacts with the carbonyl groups of the aldehyde to form a colored 2,4-dinitrophenylhydrazone derivative. The absorbance of the resulting solution can be measured using a UV-Vis spectrophotometer, and the concentration of the aldehyde can be determined from a calibration curve prepared with a known standard. researchgate.net

Titrimetric methods for aldehydes often involve their reaction with a reagent that produces or consumes a titratable species. For example, the reaction of aldehydes with sodium sulfite (B76179) generates sodium hydroxide, which can then be titrated with a standard acid. google.com Another approach involves the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride to form an oxime, liberating hydrochloric acid which can be titrated with a standard base. dergipark.org.tr It is important to note that these methods are not specific and will quantify any aldehyde present in the sample. Therefore, they are best suited for the analysis of purified material where the presence of other aldehydes is minimal. Karl Fischer titration can also be employed to determine the water content, which is a critical purity parameter, though side reactions with aldehydes can occur and require special reagents. hach.comhoneywell.com

Future Research Directions and Emerging Applications in Chemical Science

Design of Novel Catalytic Systems for its Synthesis and Transformations

The efficient and selective synthesis of 2-Methylpiperazine-1,4-dicarbaldehyde (B1634446) is the gateway to unlocking its potential. While the synthesis of 1,4-diacyl-2-methylpiperazine derivatives through acylation with acyl chlorides has been reported, the specific synthesis of the dicarbaldehyde derivative calls for the exploration of bespoke catalytic systems. researchgate.net Future research should focus on the development of catalytic methodologies that offer high yields, selectivity, and stereochemical control.

One promising avenue is the exploration of catalytic carbonylation reactions. The use of carbon monoxide as a C1 source in the presence of transition metal catalysts, such as palladium or rhodium complexes, could provide a direct and atom-economical route to this compound from 2-methylpiperazine (B152721). The design of ligands for these metal centers will be crucial in controlling the reactivity and preventing over-oxidation to the corresponding carboxylic acids.

Furthermore, the development of catalytic systems for the transformations of this compound is of equal importance. The two aldehyde functionalities are ripe for a myriad of catalytic reactions, including asymmetric aldol reactions, Wittig reactions, and reductive aminations. Designing catalysts that can differentiate between the two aldehyde groups, potentially influenced by the stereocenter at the 2-position, would be a significant advancement.

| Potential Catalytic System | Target Transformation | Key Research Focus |

| Palladium/Ligand Complex | Synthesis from 2-methylpiperazine and CO | Ligand design for high selectivity to the dicarbaldehyde. |

| Rhodium-based Catalysts | Hydroformylation of a suitable precursor | Regio- and stereoselective introduction of formyl groups. |

| Chiral Organocatalysts | Asymmetric transformations of the aldehyde groups | Enantioselective C-C bond formation. |

| Nanoparticle-based Catalysts | Hydrogenation/Reductive amination | High efficiency and recyclability for downstream transformations. |

Exploration of its Role in Advanced Organic Materials and Supramolecular Assemblies

The rigid, chiral scaffold of this compound, coupled with its two reactive aldehyde groups, makes it an excellent candidate for the construction of advanced organic materials and supramolecular assemblies. The directional nature of the formyl groups can be exploited to create highly ordered structures.

In the realm of covalent organic frameworks (COFs), this compound could serve as a versatile building block. The reaction of the dicarbaldehyde with multitopic amines can lead to the formation of two-dimensional or three-dimensional porous crystalline polymers with potential applications in gas storage, separation, and catalysis. The inherent chirality of the monomer could be translated into chiral COFs, which are of great interest for enantioselective processes.

Furthermore, the potential for this compound to participate in the formation of supramolecular assemblies through non-covalent interactions is significant. The aldehyde groups can act as hydrogen bond acceptors, and the piperazine (B1678402) ring can engage in various intermolecular interactions. The study of its co-crystallization with other molecules could lead to the discovery of new materials with interesting photophysical or electronic properties. The use of piperazine-dicarboxylato ligands in coordination polymers suggests that the dicarbaldehyde analogue could also be a valuable ligand for the construction of metal-organic frameworks (MOFs). acs.org

Development of New Derivatization Strategies for Enhanced Functionality

The two aldehyde groups of this compound are versatile handles for a wide range of chemical transformations, allowing for the introduction of diverse functional groups. The development of novel derivatization strategies will be key to tailoring the properties of the molecule for specific applications.

One area of exploration is the differential derivatization of the two aldehyde groups. By exploiting subtle differences in their reactivity, it may be possible to selectively modify one aldehyde while leaving the other intact. This would open the door to the synthesis of dissymmetric molecules with unique properties.

Furthermore, the conversion of the aldehyde groups into other functionalities, such as imines, oximes, hydrazones, or nitriles, can dramatically alter the electronic and steric properties of the molecule. These derivatives could find applications as ligands for metal catalysts, as building blocks for more complex organic molecules, or as probes for biological systems. The derivatization of piperazines is a well-established field, and applying these strategies to the aldehyde-functionalized core will be a fruitful area of research. nih.gov

| Derivatization Reaction | Functional Group Introduced | Potential Enhanced Functionality |

| Wittig Reaction | Alkene | Extended conjugation, photophysical properties. |

| Reductive Amination | Amine | Increased basicity, coordination sites. |

| Knoevenagel Condensation | Electron-withdrawing group | Altered electronic properties, reactivity. |

| Cyanohydrin Formation | Nitrile and Hydroxyl | Precursor for further synthesis. |

Deeper Understanding of its Reaction Mechanisms and Stereochemical Control

The presence of a stereocenter at the 2-position of the piperazine ring in this compound introduces a layer of complexity and opportunity in its chemistry. A deeper understanding of how this chirality influences the reaction mechanisms and stereochemical outcomes of its transformations is essential for its rational application in asymmetric synthesis.

Future research should focus on computational and experimental studies to elucidate the conformational preferences of this compound and its transition states in various reactions. This knowledge will be invaluable for designing reactions that proceed with high diastereoselectivity. For example, in reactions involving the approach of a nucleophile to one of the aldehyde groups, the methyl group is likely to exert a significant steric influence, directing the attack to one face of the carbonyl.

Moreover, the development of synthetic routes that can selectively produce either the (R)- or (S)-enantiomer of this compound is a critical goal. This would allow for the synthesis of enantiopure materials and catalysts. The stereochemistry of 2-methylpiperazine itself has been a subject of study, and building upon this knowledge will be key to controlling the stereochemistry of its dicarbaldehyde derivative. researchgate.netnih.gov

Q & A

(Basic) What are the optimal synthetic routes for preparing 2-Methylpiperazine-1,4-dicarbaldehyde, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves functionalization of the piperazine core. Key steps include:

- Nucleophilic substitution : Reacting chloroacetyl derivatives with methylamine or methylating agents under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methyl group .

- Oxidation : Converting methyl groups to aldehydes using oxidizing agents like KMnO₄ or CrO₃ under controlled acidic conditions. For example, bromination followed by hydrolysis (as seen in analogous terephthalaldehyde syntheses) may be adapted .

- Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) or recrystallization from ethanol to isolate the product.

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess oxidizing agent) and temperature (e.g., 60–80°C for oxidation) to minimize side products like over-oxidized carboxylic acids.

(Basic) What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm aldehyde proton signals (δ ~9.5–10 ppm) and methyl group integration. 2D NMR (COSY, HSQC) resolves coupling patterns and skeletal connectivity .

- X-ray diffraction : Single-crystal X-ray analysis (using SHELX programs) determines bond lengths, angles, and hydrogen-bonding networks. For example, anisotropic displacement parameters (ADPs) refine thermal motion models, while SHELXL refines F² against all reflections to minimize R-factors .

- IR spectroscopy : Confirm aldehyde C=O stretches (~1700 cm⁻¹) and N-H/N-C vibrations (~3300 cm⁻¹ for piperazine) .

(Advanced) How can SHELXL be employed to resolve ambiguities in the crystal structure refinement of this compound?

Answer:

SHELXL refines structures using:

- Anisotropic displacement parameters : Model thermal motion for non-H atoms to improve accuracy, especially for flexible aldehyde groups .

- Hydrogen-bond restraints : Apply geometric constraints (e.g., O···H distances) based on comparable structures to stabilize refinement when data resolution is limited (<1.0 Å) .

- Twinned data handling : Use the TWIN/BASF commands for twinned crystals, common in flexible molecules. Validate with the R₁/R₁ₐ ratio and Fo/Fc maps .

Example : For conformational disorder, split atomic positions and refine occupancy factors iteratively .

(Advanced) How do ring-puckering dynamics of the piperazine core influence the compound’s reactivity and intermolecular interactions?

Answer:

The piperazine ring adopts chair or boat conformations, quantified via Cremer-Pople puckering coordinates (Q, θ, φ):

- Methodology : Calculate puckering parameters from crystallographic coordinates using software like PLATON or PARST .

- Impact : Chair conformations stabilize hydrogen-bonding networks (e.g., N-H···O interactions with aldehydes), while boat forms may enhance solubility via reduced symmetry .

- Experimental validation : Compare ADPs of axial vs. equatorial substituents to assess rigidity. Molecular dynamics simulations (DFT or MD) predict dominant conformers in solution .

(Advanced) How is this compound utilized in designing functional materials, such as proton-conducting membranes?

Answer:

The compound serves as a linker in covalent organic frameworks (COFs) or hybrid membranes:

- Covalent imine networks : Condense with melamine or triamines to form porous networks. The aldehyde groups enable Schiff-base reactions, while the methyl group modulates hydrophobicity .

- Proton conductivity : Hybridize with polymers (e.g., chitosan) doped with phosphonic acid. The piperazine core facilitates proton hopping via hydrogen-bonded water channels .

- Characterization : Measure conductivity via impedance spectroscopy (10⁻³–10⁻² S/cm at 80°C) and validate porosity with BET surface area analysis (~200–400 m²/g) .

(Advanced) How should researchers address contradictory crystallographic data (e.g., bond length discrepancies) in structural reports?

Answer:

- Refinement protocols : Compare SHELXL refinement strategies (e.g., weighting schemes, treatment of hydrogen atoms). Discrepancies may arise from differences in data resolution or restraint application .

- Validation tools : Use checkCIF/PLATON alerts to identify outliers. Cross-validate with spectroscopic data (e.g., NMR J-coupling constants vs. crystallographic torsion angles) .

- Statistical analysis : Apply Hamilton R-factor ratio tests to assess significance of parameter variations. For example, bond length differences >3σ may indicate conformational flexibility or disorder .

(Basic) What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Aldehydes are irritants and potential sensitizers .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Waste disposal : Neutralize aldehyde residues with sodium bisulfite before aqueous disposal .

(Advanced) What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to locate electrophilic sites (aldehydes vs. methyl groups). Fukui indices identify nucleophilic attack susceptibility .

- Solvent effects : Use PCM models to simulate reaction barriers in polar aprotic solvents (e.g., DMSO), which stabilize transition states via dipole interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.